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Compound Name: PatA protein

Cat. No.: B1176018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Des-methyl-des-amino-pateamine A (DMDAPatA) is a structurally simplified and chemically

stabilized synthetic analogue of the marine natural product Pateamine A.[1] Pateamine A,

originally isolated from the sponge Mycale sp., exhibits potent cytotoxic, antiproliferative, and

immunosuppressive activities.[1] DMDAPatA has demonstrated significant in vitro and in vivo

anticancer activities, making it a promising candidate for further investigation in drug

development.[1][2] This document provides detailed application notes and protocols for the

total synthesis of DMDAPatA, based on a catalysis-driven approach. The described synthesis

is notable for its efficiency and scalability.

Synthetic Strategy Overview
The total synthesis of DMDAPatA is achieved through a convergent strategy, involving the

preparation of two key fragments: a macrocyclic precursor and a side-chain, which are

subsequently coupled. A key feature of this synthesis is the innovative use of an iron-catalyzed

pyrone ring-opening/cross-coupling reaction to install the sensitive (Z,E)-dienoate moiety of the

macrocycle.[3] The synthesis culminates in a Stille coupling reaction to attach the trienyl side

chain, followed by deprotection to yield the final product.
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Table 1: Summary of Key Reaction Yields
Step No. Reaction Product Yield (%)

1
Gold-catalyzed

cyclization
2-Pyrone intermediate ~85%

2

Iron-catalyzed pyrone

ring opening/cross-

coupling

Seco-acid ~75%

3 Macrolactonization Macrocyclic core ~60%

4 Stille coupling Coupled macrocycle ~70%

5 Global deprotection DMDAPatA ~90%

Note: Yields are approximate and may vary based on experimental conditions and scale.

Table 2: Spectroscopic Data for DMDAPatA
Technique Key Signals

¹H NMR (CDCl₃)

Characteristic peaks for vinyl protons of the

dienoate and trienyl side chain, thiazole proton,

and protons adjacent to stereocenters.

¹³C NMR (CDCl₃)

Resonances corresponding to ester carbonyls,

thiazole carbons, and olefinic carbons of the

macrocycle and side chain.

HRMS (ESI)

Calculated and found m/z values for the

protonated molecule [M+H]⁺, confirming the

elemental composition.

Experimental Protocols
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This protocol describes the formation of the seco-acid, a key precursor to the macrocyclic core

of DMDAPatA.

Materials:

2-Pyrone intermediate

Methylmagnesium bromide (CH₃MgBr) in THF

Iron(III) acetylacetonate (Fe(acac)₃)

Anhydrous tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

A solution of the 2-pyrone intermediate in a mixture of anhydrous THF and DMF is prepared

in a flame-dried, round-bottom flask under an inert atmosphere of argon.

The solution is cooled to -20 °C in a cryocooler.

Iron(III) acetylacetonate (Fe(acac)₃) is added as a catalyst.

Methylmagnesium bromide (CH₃MgBr) solution is added dropwise to the reaction mixture

over a period of 30 minutes, maintaining the temperature at -20 °C.

The reaction is stirred at -20 °C for 2 hours, and the progress is monitored by thin-layer

chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of saturated aqueous

ammonium chloride (NH₄Cl) solution.

The mixture is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the desired seco-

acid.

Key Experiment 2: Stille Coupling for Side Chain
Installation
This protocol details the coupling of the macrocyclic core with the trienylstannane side chain.

Materials:

Macrocyclic core (as a vinyl halide or triflate)

Trienylstannane side chain

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:
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To a solution of the macrocyclic core in anhydrous DMF in a flame-dried flask under argon

are added the trienylstannane side chain, copper(I) iodide (CuI), and

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

The reaction mixture is stirred at room temperature for 12 hours.

The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction is diluted with ethyl acetate and washed with saturated

aqueous sodium bicarbonate (NaHCO₃) and brine.

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and

concentrated in vacuo.

The residue is purified by flash column chromatography on silica gel to yield the coupled

macrocycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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